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molecular formula C14H21NO B4611737 1-(3-phenoxypropyl)piperidine

1-(3-phenoxypropyl)piperidine

Cat. No. B4611737
M. Wt: 219.32 g/mol
InChI Key: LIIPUCLIOODWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07253165B2

Procedure details

Mix 3-phenoxypropyl bromide (801.5 g, 3.73 mol), potassium iodide (61.8 g, 0.37 mol, 0.10 equivalents) and water (4.0 L) in a 12-L, 3-necked flask fitted with: a stirrer, thermometer in a side-arm adapter, connected to a Firestone® valve and an addition funnel fitted with a gas outlet adapter, connected to a bubbler. Add piperidine (634.6 g, 7.45 mol, 2.0 equivalents) over 1 hour, without cooling under nitrogen. The temperature at the end of the addition is 40° C. Heat the reaction mixture and maintain the temperature at 50° C. for 6 hours. Monitor the progress of the reaction by HPLC (Column=300×3.9 mm Phenomenex Bondclone 10 CN; mobile phase=65% acetonitrile:35% 0.1N ammonium formate buffer; flow=1.5 mL/minute; wavelength=215 nm; RT: 3-phenoxypropyl bromide=2.3 minutes; 37=4.4 minutes). Typically, the conversion is 94%. Cool the reaction mixture to ambient temperature over a time period of 14 hours and extract with dichloromethane (2×4.0 L). Combine the organic extracts and dry over MgSO4 (400 g). Filter off the drying agent and wash with dichloromethane (1.0 L). Concentrate the filtrate (35-40° C./50 torr) to give 800 g, 98% Yield) of 4, as an oil. HPLC analysis shows that 37 is 90% pure. Purify 4 (16.5 g portion) by distillation under vacuum and collect the title compound (10 g) as a colorless liquid at 99-105° C./0.3 mm: 1H NMR (CDCl3, 200 MHz) δ 1.38-1.5 (m, 2H), 1.5-1.64 (m, 4H), 1.9-2.1 (m, 6H), 4.0 (t, 2H), 6.85-6.95 (m. 3H), 7.22-7.3 (t, 2H). Analysis calculated for C14H21NO: C, 76.67; H, 9.65; 6.39. Found: C, 76.55; H, 9.50; N, 6.22. [M+H]+=220 m/e.
Quantity
801.5 g
Type
reactant
Reaction Step One
Quantity
61.8 g
Type
reactant
Reaction Step One
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
634.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][CH2:9][CH2:10]Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[I-].[K+].[NH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1.C([O-])=O.[NH4+]>C(#N)C.O>[O:1]([CH2:8][CH2:9][CH2:10][N:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
801.5 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CCCBr
Name
Quantity
61.8 g
Type
reactant
Smiles
[I-].[K+]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
634.6 g
Type
reactant
Smiles
N1CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)CCCBr
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with: a stirrer
CUSTOM
Type
CUSTOM
Details
thermometer in a side-arm adapter, connected to a Firestone® valve and an addition funnel
CUSTOM
Type
CUSTOM
Details
fitted with a gas outlet adapter
TEMPERATURE
Type
TEMPERATURE
Details
without cooling under nitrogen
ADDITION
Type
ADDITION
Details
The temperature at the end of the addition
CUSTOM
Type
CUSTOM
Details
is 40° C
TEMPERATURE
Type
TEMPERATURE
Details
Heat the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction mixture to ambient temperature over a time period of 14 hours
Duration
14 h
EXTRACTION
Type
EXTRACTION
Details
extract with dichloromethane (2×4.0 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine the organic extracts and dry over MgSO4 (400 g)
FILTRATION
Type
FILTRATION
Details
Filter off the drying agent
WASH
Type
WASH
Details
wash with dichloromethane (1.0 L)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate (35-40° C./50 torr)
CUSTOM
Type
CUSTOM
Details
to give 800 g, 98% Yield) of 4
CUSTOM
Type
CUSTOM
Details
Purify 4 (16.5 g portion)
DISTILLATION
Type
DISTILLATION
Details
by distillation under vacuum
CUSTOM
Type
CUSTOM
Details
collect the title compound (10 g) as a colorless liquid at 99-105° C./0.3 mm

Outcomes

Product
Name
Type
Smiles
O(C1=CC=CC=C1)CCCN1CCCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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